Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Description
This compound belongs to the 2-azabicyclo[2.2.1]heptane class, characterized by a norbornane-like scaffold with a nitrogen atom at position 2. Key structural features include:
- Substituents: A tert-butyl ester at position 2, an ethyl ester at position 3, and a fluorine atom at position 4.
- Stereochemistry: Racemic mixture of (3R,6R) configurations.
- Applications: Primarily used as a chiral building block in medicinal chemistry for protease inhibitors and CNS-targeting agents due to its rigid bicyclic framework .
Properties
Molecular Formula |
C14H22FNO4 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3R,6R)-6-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8?,9-,10?,11-/m1/s1 |
InChI Key |
RFJDSPUGSXQDSN-VGRIYTJTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2C[C@H](C(C2)N1C(=O)OC(C)(C)C)F |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)F |
Origin of Product |
United States |
Biological Activity
Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a synthetic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H22FNO4
- Molecular Weight : 287.33 g/mol
- CAS Number : 2197189-53-8
The structure includes a fluorine atom and two carboxylate groups, which may enhance its reactivity and biological interactions .
This compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype (α7 nAChRs). These receptors are implicated in various central nervous system functions and are targets for drugs aimed at treating neurodegenerative diseases .
Interaction with nAChRs
Research indicates that compounds similar to this compound can act as agonists for α7 nAChRs, which play a crucial role in cognitive processes and neuroprotection. The activation of these receptors has been associated with improved synaptic plasticity and reduced neuroinflammation .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
-
Neuroprotective Effects : In vitro assays demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study Findings In vitro neuroprotection assay Reduced neuronal injury in ischemia/reperfusion models Calcium flux assay Activation of α7 nAChRs leading to increased calcium influx -
Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties against various cancer cell lines. Specifically, it showed moderate inhibition of cell proliferation in human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines.
Cell Line IC50 (µM) MDA-MB-231 (Breast) 15.4 SK-Hep-1 (Liver) 12.8
Case Study 1: Neuroprotective Potential
In a study assessing the neuroprotective effects of this compound on rat neurons subjected to oxidative stress, results indicated a significant reduction in cell death compared to control groups treated with vehicle solutions.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer activity of this compound against various human cancer cell lines revealed that it inhibited cell growth significantly at concentrations lower than many existing chemotherapeutics.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Pharmacological and Industrial Relevance
- Fluorinated Analog : The 6-fluoro substitution reduces metabolic degradation compared to the 6-hydroxy variant, making it more suitable for CNS drug candidates .
- Amino Hydrochloride: The charged amino group enhances binding to biological targets (e.g., ion channels) but may limit blood-brain barrier penetration .
- Disodium Salt (Non-aza): Used in agrochemicals due to its herbicidal activity, contrasting with the pharmaceutical focus of azabicyclo derivatives .
Key Research Findings
- Metabolic Stability : Fluorination at position 6 increases half-life (t₁/₂) by 40% compared to hydroxylated analogs in hepatic microsome assays .
- Crystallographic Data : ORTEP-3 analysis confirms the bicyclo[2.2.1]heptane scaffold’s rigidity, with fluorine introducing minimal torsional strain .
- Regulatory Status: The disodium salt is listed under Notice No. 2023-64 for environmental monitoring, while azabicyclo derivatives remain under preclinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
